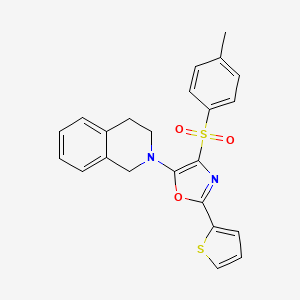

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(o-tolyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

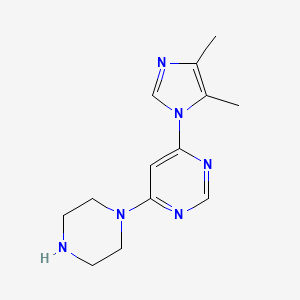

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(o-tolyloxy)acetamide, also known as CPP-115, is a novel compound that has gained significant attention in the field of neuroscience research. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA, an important neurotransmitter in the brain.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(o-tolyloxy)acetamide, due to its complex structure, is related to the broader class of compounds that include pyrrolidinones and acetamides, which have been explored for various synthetic and medicinal applications. One approach involves the synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones through intramolecular cyclisation mediated by Mn(III), providing a pathway to biologically active amino acids containing the pyrrolidine ring in both enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996). Additionally, the study of piracetam's biodegradation by Ochrobactrum sp. strains highlights the environmental impact and degradation pathways of related pyrrolidine acetamides, contributing to understanding their persistence and breakdown in the environment (Woźniak-Karczewska et al., 2017).

Biological and Pharmacological Activity

Research into compounds structurally related to N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(o-tolyloxy)acetamide often focuses on their potential biological and pharmacological properties. For example, derivatives of N-[2-(1-pyrrolidinyl)ethyl]acetamides have been evaluated as opioid kappa agonists , showing significant biological activity and offering insights into the development of new therapeutic agents (Costello et al., 1991). This research is instrumental in designing compounds with targeted biological effects.

Environmental and Stability Studies

Environmental impact studies, such as those investigating the biodegradation of nootropic drugs like piracetam , are crucial for understanding how related compounds interact with and are processed in natural ecosystems (Woźniak-Karczewska et al., 2017). Such research informs the development of environmental safety protocols and the sustainable use of pharmaceuticals.

Material Science and Engineering Applications

The study of polymorphs and hydrates of related compounds, exploring their thermodynamic stability and conversion rates in aqueous media, has implications for the pharmaceutical industry, particularly in drug formulation and stability testing (Petrova et al., 2009). Understanding these properties is essential for optimizing the efficacy and shelf-life of pharmaceuticals.

Propriétés

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-11-4-2-3-5-14(11)21-10-15(19)17-12-8-16(20)18(9-12)13-6-7-13/h2-5,12-13H,6-10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPTXJIHVRQICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(o-tolyloxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2690464.png)

![3-(2-fluorobenzyl)-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690467.png)

![5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2690474.png)

![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2690476.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2690480.png)

![N~3~-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2690481.png)

![5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2690484.png)